molecular formula C31H48O5 B119178 Tisocalcitate CAS No. 156965-06-9

Tisocalcitate

Katalognummer B119178
CAS-Nummer: 156965-06-9
Molekulargewicht: 500.7 g/mol
InChI-Schlüssel: AUMBXYDXKLLKEK-BGMQPCSBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structure Refinement of Stoichiometric TiS2

The refinement of the structure parameters of TiS2 has been achieved using the least squares method, revealing that TiS2 belongs to the space group P3ml (164). The structure is characterized by nearly ideal octahedral coordination of sulfur atoms around titanium, forming a hexagonal, laminar structure with specific lattice constants. The interlayer sulfur-sulfur distance has been determined, contributing to the understanding of the material's structural properties .

Wissenschaftliche Forschungsanwendungen

To address your request, I'll provide a general overview of the type of research and applications these papers represent, without focusing on Tisocalcitate specifically, as it wasn't directly mentioned in the papers.

Toxicogenomic Research

  • Toxicogenomic Research Advancements : Advancements in toxicogenomics, like the development of ArrayTrack at the FDA's National Center for Toxicological Research, are critical for understanding the molecular expression of toxicity, which could be relevant for evaluating substances like Tisocalcitate (Tong et al., 2003).

Medicinal Plant Research

  • Chromatographic and Spectroscopic Methods in Medicinal Plant Research : Research has developed various methods for investigating medicinal plants, which could be applicable for studying the components and effects of compounds like Tisocalcitate (Phillipson, 2003).

Drug Discovery and Design

  • Drug Discovery Perspectives : The evolution of drug discovery, guided by pharmacology and clinical sciences, may provide a framework for understanding how new compounds such as Tisocalcitate could be developed and applied (Drews, 2000).

Metabolic Profiling

  • Metabolic Profiling Techniques : Techniques for metabolic profiling using chromatography and mass spectrometry could be instrumental in understanding the metabolic impacts of compounds like Tisocalcitate (Dunn et al., 2011).

Innovative Research Tools

  • Toponome Imaging System : Advanced imaging systems like the Toponome Imaging System (TIS) provide insights into the topological organization of proteins, which could be useful in the study of the biochemical pathways influenced by Tisocalcitate (Friedenberger et al., 2007).

Safety And Hazards

Tisocalcitate is toxic if swallowed, in contact with skin, or if inhaled. It can cause damage to organs through prolonged or repeated exposure .

Eigenschaften

IUPAC Name

propan-2-yl (E,3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-hydroxy-2,2-dimethylhept-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48O5/c1-19(2)36-29(35)30(5,6)28(34)15-10-20(3)25-13-14-26-22(9-8-16-31(25,26)7)11-12-23-17-24(32)18-27(33)21(23)4/h10-12,15,19-20,24-28,32-34H,4,8-9,13-14,16-18H2,1-3,5-7H3/b15-10+,22-11+,23-12-/t20-,24-,25-,26+,27+,28-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMBXYDXKLLKEK-BGMQPCSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)(C)C(C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C(C)(C)C(=O)OC(C)C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tisocalcitate

CAS RN

156965-06-9
Record name Tisocalcitate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156965069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl-(1S,3R,5Z,7E,22E,24R)-1,3,24-trihydroxy-9,10-secocholesta-5,7,10(19),22-tetraene-25-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TISOCALCITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O4QYK6G4Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tisocalcitate
Reactant of Route 2
Tisocalcitate
Reactant of Route 3
Tisocalcitate
Reactant of Route 4
Tisocalcitate
Reactant of Route 5
Tisocalcitate
Reactant of Route 6
Tisocalcitate

Citations

For This Compound
35
Citations
M Schneider, T Staks, A Jahreis, E O'Keefe - Journal of the American …, 2004 - jaad.org
… In summary, Tisocalcitate ointments were … Tisocalcitate ointment and 3 patients were treated with placebo ointment. A dose range from 525 μg Tisocalcitate/day to 2100 μg Tisocalcitate/…
Number of citations: 5 www.jaad.org
A Jahreis, E O'Keefe - Journal of the American Academy of Dermatology, 2004 - jaad.org
… In summary, Tisocalcitate ointments were … Tisocalcitate ointment and 3 patients were treated with placebo ointment. A dose range from 525 μg Tisocalcitate/day to 2100 μg Tisocalcitate/…
Number of citations: 4 www.jaad.org
T Zimmermann, T Staks, A Jahreis, E O'Keefe - Journal of the American …, 2004 - jaad.org
… of ascending doses of Tisocalcitate ointment over … Tisocalcitate ointment and 2 with placebo ointment per dose group. A dose range from 262.5 g Tisocalcitate/day to 1050 g Tisocalcitate…
Number of citations: 4 www.jaad.org
LA Wanke, D Malone, CF Chiou, M Woolley - Journal of the American …, 2004 - jaad.org
… In summary, Tisocalcitate ointments were … Tisocalcitate ointment and 3 patients were treated with placebo ointment. A dose range from 525 μg Tisocalcitate/day to 2100 μg Tisocalcitate/…
Number of citations: 6 www.jaad.org
M Duvic, S Kang, J Tan, J Sefton - Journal of the American Academy of …, 2004 - jaad.org
… of ascending doses of Tisocalcitate ointment over … Tisocalcitate ointment and 2 with placebo ointment per dose group. A dose range from 262.5 g Tisocalcitate/day to 1050 g Tisocalcitate…
Number of citations: 2 www.jaad.org
JYM Koo, N Lowe, J Sefton, PS Walker - Journal of the American Academy …, 2004 - jaad.org
… of ascending doses of Tisocalcitate ointment over … Tisocalcitate ointment and 2 with placebo ointment per dose group. A dose range from 262.5 g Tisocalcitate/day to 1050 g Tisocalcitate…
Number of citations: 1 www.jaad.org
DJ Pearce, A Fleischer, S Feldman… - Journal of the American …, 2004 - jaad.org
… of ascending doses of Tisocalcitate ointment over … Tisocalcitate ointment and 2 with placebo ointment per dose group. A dose range from 262.5 g Tisocalcitate/day to 1050 g Tisocalcitate…
Number of citations: 1 www.jaad.org
AB Gottlieb - Journal of the American Academy of Dermatology, 2005 - Elsevier
… Safety of large area application of a novel vitamin d analogue (tisocalcitate ointment) in patients with chronic plaque type psoriasis [abstract]. Presented at the 62nd Annual Meeting of …
Number of citations: 90 www.sciencedirect.com
GK Kim - The Journal of clinical and aesthetic dermatology, 2010 - ncbi.nlm.nih.gov
… Subsequently, calcitriol and tacalcitol were developed as were maxacalcitol and tisocalcitate more recently. Tacalcitol is not available in the United States. Although reported to be less …
Number of citations: 51 www.ncbi.nlm.nih.gov
A Menter - Management of Psoriasis, 2009 - karger.com
… Subsequently, calcitriol (1,25 dihyroxy vitamin D3) and tacalcitol were developed, with maxacalcitol and tisocalcitate most recently added to the armamentarium. Only calcipotriol is …
Number of citations: 33 karger.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.